molecular formula C21H24N4O5 B2930221 N-(4-ethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005297-49-3

N-(4-ethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2930221
CAS No.: 1005297-49-3
M. Wt: 412.446
InChI Key: HIBCKFQKKARMGZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic small molecule characterized by a complex multi-ring core structure. This compound belongs to the chemical class of dihydropyrido[2,3-d]pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery . While the specific biological activity and research applications for this exact molecule require further investigation, closely related structural analogs, particularly 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds, have been identified in patent literature as inhibitors of eukaryotic initiation factor 4E (eIF4E) . This mechanism is a prominent target in oncology research, as eIF4E plays a critical role in the initiation of cap-dependent translation of oncogenic mRNAs. Consequently, this compound serves as a valuable chemical tool for researchers exploring protein synthesis pathways, cancer biology, and the development of novel targeted therapies. Its defined structure makes it an excellent candidate for hit-to-lead optimization, structure-activity relationship (SAR) studies, and high-throughput screening campaigns in academic and pharmaceutical research settings. This product is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5/c1-5-13-11-22-19-17(18(13)29-4)20(27)25(21(28)24(19)3)12-16(26)23-14-7-9-15(10-8-14)30-6-2/h7-11H,5-6,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBCKFQKKARMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activity. This article reviews its synthesis, biological effects, and mechanisms of action based on various studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-ethoxyphenyl acetamide with pyridopyrimidine derivatives. The synthetic pathway typically includes:

  • Formation of the pyridopyrimidine core : This involves cyclization reactions that introduce the pyrido[2,3-d]pyrimidine structure.
  • Substitution reactions : The ethyl and methoxy groups are introduced at specific positions on the pyrimidine ring to enhance biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
K5HeLa10
K5MCF-715
Target CompoundA54912

The cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell signaling pathways that regulate growth and survival.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
  • Modulation of Gene Expression : The compound may influence the expression of genes associated with cell cycle regulation and apoptosis .

Case Studies

A notable study conducted on a series of pyridopyrimidine derivatives demonstrated that structural modifications significantly impacted their biological activity. The study found that substituents on the aromatic ring enhanced anticancer activity against breast and lung cancer cell lines. Specifically, derivatives with electron-withdrawing groups exhibited higher potency compared to their electron-donating counterparts.

Example Case Study

In a comparative analysis:

CompoundSubstituentActivity (IC50)
A-OCH325 µM
B-Cl8 µM
C-Br12 µM

The compound with a chlorine substituent (B) showed the highest activity against HeLa cells, indicating that halogenation can significantly enhance biological efficacy .

Comparison with Similar Compounds

Compound 1: N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide

  • Core Structure : Shares the same pyrido[2,3-d]pyrimidine backbone as the target compound.
  • Substituent Differences : The phenyl group is substituted with 3,4-dimethoxy groups instead of a single 4-ethoxy group.
  • Higher lipophilicity (logP) may result from the additional methoxy group, influencing membrane permeability .

Compound 2: N-(4-bromophenyl)-2-(2-thienyl)acetamide

  • Core Structure : Lacks the pyrido-pyrimidine core; instead, it features a thienyl-acetamide scaffold.
  • Substituent Differences : Contains a bromophenyl group and a thienyl moiety.
  • The absence of the pyrido-pyrimidine core eliminates dihydrodioxo motifs critical for hydrogen bonding in kinase inhibition .

Functional Analogues with Pyrimidine-Based Scaffolds

Compound 3: 2-((4-Sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidine Derivatives

  • Core Structure : Pyrrolo[2,3-d]pyrimidine instead of pyrido[2,3-d]pyrimidine.
  • Substituent Differences : Features a sulfamoylphenyl group and variable amines (e.g., cyclopentylamine, 2-methoxyphenylamine).
  • Pyrrolo-pyrimidine cores are smaller and more rigid, possibly limiting conformational flexibility compared to pyrido-pyrimidines .

Compound 4: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide

  • Core Structure: Thieno-pyrido-pyrimidine fused system.
  • Substituent Differences: Includes a tetrahydro ring system and a phenylamino group.
  • Implications: The tetrahydro ring introduces partial saturation, improving solubility but reducing aromatic stacking interactions. The phenylamino group may engage in π-π interactions absent in the target compound’s ethoxyphenyl group .

Physicochemical Properties

Property Target Compound Compound 1 (3,4-Dimethoxy) Compound 3 (Pyrrolo-pyrimidine)
Molecular Weight ~430 g/mol (estimated) ~446 g/mol ~350–400 g/mol
Key Functional Groups Ethoxy, methoxy, ethyl Dimethoxy, ethyl Sulfamoyl, amine
Predicted logP Moderate (3.5–4.0) Higher (4.2–4.5) Variable (2.5–3.5)

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